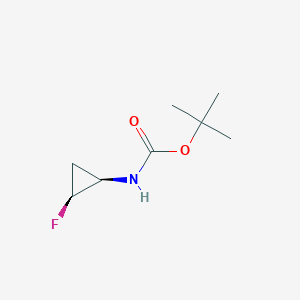

tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(1R,2S)-2-fluorocyclopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14FNO2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWSDKMQGCVVQBV-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439910 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127199-16-0 | |

| Record name | tert-Butyl [(1R,2S)-2-fluorocyclopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Enantioselective Synthesis of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: A Guide for Core Moiety Construction

An In-depth Technical Guide for Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 2-fluorocyclopropylamine scaffold is a privileged structural motif in modern medicinal chemistry, prized for its ability to confer advantageous pharmacokinetic and pharmacodynamic properties upon bioactive molecules.[1][2][3] The unique combination of the cyclopropane ring's conformational rigidity and the fluorine atom's profound electronic influence can enhance metabolic stability, improve cell permeability, and modulate pKa. This guide provides an in-depth analysis of the primary enantioselective strategies for synthesizing tert-butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a critical Boc-protected building block for drug discovery and development. We will dissect the mechanistic underpinnings, practical execution, and comparative merits of asymmetric catalysis, chiral auxiliary-mediated diastereoselective methods, and enzymatic kinetic resolution.

Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Moiety

The strategic incorporation of small, strained, and fluorinated rings is a cornerstone of contemporary drug design. Fluorine-containing cyclopropanes, in particular, have garnered significant interest as bioisosteres for larger or more flexible groups, offering a unique vector in chemical space.[1] The target molecule, this compound, provides the synthetically versatile (1R,2S)-2-fluorocyclopropylamine core. The cis relationship between the fluorine and the amine group, combined with the specific (1R,2S) absolute stereochemistry, is often crucial for achieving desired biological activity and selectivity.

The primary challenge in its synthesis lies in precisely controlling three-dimensional space to establish two adjacent stereocenters on a strained three-membered ring. This guide details the leading methodologies developed to overcome this hurdle.

Figure 1: Core strategic approaches for the synthesis of the target chiral fluorocyclopropylamine.

Strategy I: Rhodium-Catalyzed Asymmetric Cyclopropanation

Asymmetric catalysis represents the most elegant and atom-economical approach, aiming to set the desired stereochemistry directly. Rhodium(II)-catalyzed decomposition of diazo compounds to generate metal carbenes for cyclopropanation is a powerful and well-established method.[4][5][6]

Mechanistic Rationale

The catalytic cycle begins with the reaction of a diazo compound with a chiral dirhodium(II) complex, releasing dinitrogen gas and forming a transient, electrophilic rhodium-carbene intermediate. This highly reactive species is stabilized and rendered chiral by the surrounding ligands on the rhodium catalyst. The alkene substrate then approaches this complex, and the carbene is transferred to the double bond in a concerted or stepwise fashion, forming the cyclopropane ring. The enantioselectivity is dictated by the chiral environment created by the catalyst's ligands, which directs the alkene's facial approach and orientation.

Figure 2: Simplified catalytic cycle for Rh(II)-catalyzed asymmetric cyclopropanation.

Application and Protocol

While direct cyclopropanation with a fluorinated diazo compound is feasible, a more common industrial approach involves the cyclopropanation of a complex vinyl substrate followed by transformations. For instance, the cyclopropanation of an N-vinyl phthalimide or a similar precursor can be achieved with high enantioselectivity. Subsequent chemical steps would then be required to reveal the fluorocyclopropylamine moiety. A key challenge is the synthesis and handling of potentially unstable fluorinated carbene precursors.

Experimental Protocol: Asymmetric Cyclopropanation of an N-Vinylcarbamate

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the chiral dirhodium(II) catalyst (e.g., Rh₂(S-DOSP)₄, 1 mol%).

-

Solvent and Substrate: Add anhydrous, degassed solvent (e.g., dichloromethane or hexanes) followed by the alkene substrate, tert-butyl N-vinylcarbamate (1.0 equiv). Cool the mixture to the desired temperature (e.g., 0 °C to -78 °C).

-

Reagent Addition: Dissolve the fluorinated carbene precursor (e.g., an α-fluoro-α-diazoester, 1.1 equiv) in the reaction solvent. Add this solution dropwise to the reaction mixture over several hours using a syringe pump to maintain a low concentration of the diazo compound.

-

Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting alkene is consumed.

-

Workup: Quench the reaction by warming to room temperature and concentrating the solvent in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the tert-butyl (2-fluoro-2-alkoxycarbonylcyclopropyl)carbamate. Further steps would be required to convert the ester to the desired product.

| Catalyst System | Alkene | Carbene Source | Yield (%) | d.r. | ee (%) | Reference |

| Rh₂(S-DOSP)₄ | Styrene | Donor/Acceptor Diazo | >90 | >20:1 | >95 | [7] |

| Rh₂(S-NTTL)₄ | Styrene | N-Sulfonyl 1,2,3-Triazole | 95 | >20:1 | 96 | [4][6] |

| Cu-Box | α-Fluorostyrene | Ethyl Diazoacetate | Modest | Modest | Modest | [3][8] |

Table 1: Representative results for catalytic asymmetric cyclopropanation reactions. Note that data for the exact target molecule is sparse, so analogous systems are presented.

Strategy II: Chiral Auxiliary-Mediated Diastereoselective Synthesis

This strategy involves covalently attaching a chiral molecule (an auxiliary) to the substrate. The steric and electronic influence of the auxiliary directs the cyclopropanation to occur on a specific face of the molecule, resulting in one major diastereomer. The auxiliary is then cleaved to yield the enantioenriched product.

Mechanistic Rationale

The chiral auxiliary, often an oxazolidinone or a sultam, is first acylated to form an N-vinyl derivative. The bulky groups on the auxiliary effectively block one face of the C=C double bond. When the cyclopropanating agent (e.g., a fluorocarbene generated in situ) approaches, it is sterically forced to add to the less hindered face, leading to a high degree of diastereoselectivity.

Figure 3: Workflow for a chiral auxiliary-directed synthesis.

Application and Protocol

This method is robust and often provides high stereoselectivity. A common approach involves the cyclopropanation of a chiral N-vinyloxazolidinone with dibromofluoromethane under phase-transfer conditions.[9][10][11] The resulting bromofluorocyclopropane is then debrominated and the auxiliary is removed.

Experimental Protocol: Diastereoselective Fluorocyclopropanation

-

Substrate Synthesis: Prepare the chiral N-vinyloxazolidinone from the corresponding chiral oxazolidinone and vinyl acetate or a related vinylating agent.

-

Cyclopropanation: Dissolve the N-vinyl substrate (1.0 equiv) and a phase-transfer catalyst (e.g., 18-crown-6) in a suitable solvent like dichloromethane. Add a saturated aqueous solution of potassium hydroxide. Cool the biphasic mixture to 0 °C.

-

Carbene Generation: Add dibromofluoromethane (1.5-2.0 equiv) slowly to the vigorously stirred mixture. Allow the reaction to warm to room temperature and stir overnight.

-

Workup and Debromination: Separate the organic layer, wash with brine, and dry. After solvent removal, dissolve the crude bromofluorocyclopropane adduct in a solvent like THF or ethanol. Add a reducing agent such as Raney Nickel or tributyltin hydride to remove the bromine atom.[11]

-

Auxiliary Cleavage: Cleave the chiral auxiliary using conditions such as lithium borohydride reduction or hydrolysis to yield the corresponding fluorocyclopropylamine derivative.

-

Boc Protection: Protect the resulting amine with di-tert-butyl dicarbonate (Boc₂O) under standard conditions to afford the final product. Purify by column chromatography or recrystallization.

| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Key Advantage | Key Disadvantage |

| Evans' Oxazolidinone | Often >95:5 | High selectivity, well-understood | Requires stoichiometric use of expensive auxiliary |

| Oppolzer's Sultam | Often >90:10 | Crystalline products aid purification | Cleavage can sometimes be challenging |

Table 2: Comparison of common chiral auxiliaries for diastereoselective cyclopropanation.

Strategy III: Enzymatic Kinetic Resolution (EKR)

Kinetic resolution is a pragmatic approach that starts with a racemic mixture and uses a chiral catalyst—in this case, an enzyme—to selectively react with one enantiomer faster than the other. This allows for the separation of the unreacted, enantioenriched substrate from the enantioenriched product.

Mechanistic Rationale

Lipases are commonly used enzymes for EKR. In a non-aqueous solvent, they can catalyze enantioselective acylation. The racemic amine (or a precursor alcohol) enters the enzyme's chiral active site. One enantiomer fits perfectly, allowing for rapid acyl transfer from an acyl donor (like vinyl acetate). The other enantiomer fits poorly, resulting in a much slower or non-existent reaction. The process is stopped at or near 50% conversion, yielding the acylated product of one configuration and the unreacted starting material of the opposite configuration, both with high enantiomeric excess.

Figure 4: Principle of Enzymatic Kinetic Resolution (EKR).

Application and Protocol

This method is highly effective for producing enantiopure amines and is often scalable. The key is to find an enzyme with high enantioselectivity (E-value) for the specific substrate. Lipases from Candida antarctica (CALB), Candida rugosa, or Pseudomonas fluorescens are excellent starting points.[12][13][14]

Experimental Protocol: Lipase-Catalyzed Resolution

-

Setup: To a flask, add the racemic substrate, tert-butyl (2-fluorocyclopropyl)carbamate (1.0 equiv), an immobilized lipase (e.g., Novozym 435 - immobilized CALB), and a non-polar organic solvent (e.g., toluene or MTBE).

-

Acyl Donor: Add an acyl donor, typically vinyl acetate (0.5-0.6 equiv), which acts as an irreversible acylating agent.

-

Reaction: Shake the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitoring: Monitor the reaction progress by chiral HPLC, tracking the disappearance of the starting material and the appearance of the acetylated product. The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both components.

-

Workup: Once 50% conversion is reached, filter off the immobilized enzyme (which can often be reused).

-

Separation: Concentrate the filtrate. The acylated product and the unreacted carbamate can now be separated using standard techniques like column chromatography. The acylated nitrogen of the carbamate would likely be unstable, so resolution is often performed on a precursor like a racemic alcohol, which is later converted to the amine.

| Enzyme | Solvent | Acyl Donor | Conversion (%) | ee (substrate) (%) | ee (product) (%) | E-value |

| CALB | Toluene | Vinyl Acetate | ~50 | >99 | >99 | >200 |

| P. fluorescens Lipase | Diisopropyl ether | Ethyl Acetate | ~50 | >98 | >98 | >100 |

Table 3: Typical results for the enzymatic kinetic resolution of chiral amines or alcohols. E-value is a measure of enantioselectivity.

Conclusion and Outlook

The enantioselective synthesis of this compound is a solvable but challenging task that is critical for the advancement of drug candidates containing the 2-fluorocyclopropylamine moiety.

-

Asymmetric Catalysis offers the most sophisticated and efficient route, though it may require significant investment in catalyst screening and optimization.

-

Chiral Auxiliary-based methods are reliable and high-yielding, making them excellent for lab-scale synthesis, but their stoichiometric nature makes them less cost-effective for large-scale production.

-

Enzymatic Kinetic Resolution is a robust and highly selective method that is often scalable and environmentally friendly, but it is inherently limited to a 50% theoretical yield for a single enantiomer from a racemic starting material.

Future advancements will likely focus on the discovery of novel, highly active, and selective chemocatalysts and biocatalysts that can operate under mild, green conditions.[2][3] The integration of these synthetic routes into continuous flow manufacturing processes also holds promise for improving the safety, efficiency, and scalability of producing this vital pharmaceutical building block.

References

- Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. (n.d.). Google Scholar.

-

Asymmetric Synthesis of Fluoro, Fluoromethyl, Difluoromethyl, and Trifluoromethylcyclopropanes. (2021). Accounts of Chemical Research. Retrieved January 4, 2026, from [Link]

-

Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. (2012). PubMed. Retrieved January 4, 2026, from [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (2024). Angewandte Chemie International Edition in English. Retrieved January 4, 2026, from [Link]

-

Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes. (n.d.). Wiley Online Library. Retrieved January 4, 2026, from [Link]

-

Synthesis of cis-2-Fluorocyclopropylamine by Stereoselective Cyclopropanation Under Phase-transfer Conditions. (n.d.). Chemistry Letters. Retrieved January 4, 2026, from [Link]

-

Diastereoselective Fluorocyclopropanation of Chiral Allylic Alcohols Using an α-Fluoroiodomethylzinc Carbenoid. (n.d.). Organic Letters. Retrieved January 4, 2026, from [Link]

-

Catalytic enantioselective synthesis of fluorocyclopropanes from α‐fluoroacrylates and donor–acceptor diazo compounds. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

- Preparation method for (1R, 2S)-2-fluoro-cyclopropanamine tosylate. (n.d.). Google Patents.

- Process for preparing 2-fluoro-cyclopropylamine as well as novel cyclopropylamine derivatives. (n.d.). Google Patents.

-

Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Scope of the asymmetric dearomative cyclopropanation. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Highly Enantioselective Synthesis of Chiral Cyclopropyl Nucleosides via Catalytic Asymmetric Intermolecular Cyclopropanation. (2017). PubMed. Retrieved January 4, 2026, from [Link]

-

Asymmetric Synthesis of Chiral Cyclopropanes from Sulfoxonium Ylides Catalyzed by a Chiral-at-Metal Rh(III) Complex. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]

-

Scheme 14. Enzymatic kinetic resolution of the racemic alcohol... (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 4, 2026, from [Link]

-

Enzymatic resolution of 2,2,2-trifluoro-1-arylethylamine derivatives by Pseudomonas fluorescens lipase in organic solvents. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]

-

Enzymatic Kinetic Resolution of Racemic 1-(Isopropylamine)-3-phenoxy-2-propanol: A Building Block for β-Blockers. (2024). MDPI. Retrieved January 4, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Biocatalytic Strategy for the Highly Stereoselective Synthesis of Fluorinated Cyclopropanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bpb-us-e2.wpmucdn.com [bpb-us-e2.wpmucdn.com]

- 4. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 7. Catalytic Enantio- and Diastereoselective Cyclopropanation of 2-Azadienes for the Synthesis of Aminocyclopropanes Bearing Quaternary Carbon Stereogenic Centers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter. | Semantic Scholar [semanticscholar.org]

- 10. Asymmetric synthesis of cyclopropanes with a monofluorinated quaternary stereocenter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Stereoselective Synthesis of cis-2-Fluorocyclopropylamines: Strategies and Mechanistic Insights

Introduction: The Rising Prominence of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the quest for novel molecular architectures that confer enhanced pharmacological properties is perpetual. Among these, the 2-fluorocyclopropylamine moiety has emerged as a "privileged scaffold" of significant interest to drug development professionals. The unique combination of the rigid, three-membered cyclopropane ring and the potent electronic influence of the fluorine atom offers a powerful tool for modulating the potency, selectivity, metabolic stability, and pharmacokinetic profile of bioactive molecules.[1][2] The cis stereoisomer, in particular, presents a distinct spatial arrangement of substituents that can be crucial for optimal interaction with biological targets. However, the stereoselective synthesis of cis-2-fluorocyclopropylamines is a formidable challenge, demanding precise control over the formation of the cyclopropane ring and the subsequent introduction of the amine functionality. This in-depth technical guide provides a comprehensive overview of the key strategies for the stereoselective synthesis of cis-2-fluorocyclopropylamines, with a focus on the underlying mechanistic principles and practical experimental considerations for researchers in the pharmaceutical sciences.

Chapter 1: Mastering Stereocontrol in Cyclopropane Ring Formation

The cornerstone of any successful synthesis of cis-2-fluorocyclopropylamines is the stereoselective construction of the fluorinated cyclopropane ring. The relative orientation of the fluorine atom and the second substituent on the cyclopropane ring is established at this critical stage. This chapter will delve into the most effective methods for achieving high cis diastereoselectivity.

Transition Metal-Catalyzed Cyclopropanation: A Powerful and Versatile Approach

Rhodium(II)-catalyzed decomposition of diazo compounds in the presence of fluoro-substituted alkenes is a well-established and highly effective method for the synthesis of fluorinated cyclopropanes.[3][4][5] The choice of the rhodium catalyst and its ligands is paramount in dictating the stereochemical outcome of the reaction.[6][7]

Mechanism of Stereocontrol: The reaction proceeds through the formation of a rhodium carbene intermediate from the diazo compound. This electrophilic carbene is then transferred to the alkene. The stereoselectivity of the cyclopropanation is influenced by the steric and electronic properties of the catalyst's ligands, the substituents on the alkene, and the diazo compound. For the synthesis of cis-2-fluorocyclopropanecarboxylates, the use of bulky ligands on the rhodium catalyst can favor the formation of the cis isomer by directing the approach of the alkene to the carbene.[8]

Experimental Protocol: Rhodium-Catalyzed Cyclopropanation of 1-Fluoro-1-(phenylsulfonyl)ethylene [3]

This protocol describes the synthesis of a precursor to cis-2-fluorocyclopropanecarboxylic acid.

-

To a solution of 1-fluoro-1-(phenylsulfonyl)ethylene (1.0 mmol) and Rh₂(OAc)₄ (0.01 mmol) in anhydrous dichloromethane (5 mL) is added a solution of ethyl diazoacetate (1.2 mmol) in anhydrous dichloromethane (5 mL) dropwise over 2 hours at room temperature under an argon atmosphere.

-

The reaction mixture is stirred for an additional 12 hours at room temperature.

-

The solvent is removed under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the corresponding ethyl cis-2-fluoro-2-(phenylsulfonyl)cyclopropanecarboxylate.

-

Subsequent reductive desulfonylation provides the desired ethyl cis-2-fluorocyclopropanecarboxylate.

Data Summary: Rhodium-Catalyzed Cyclopropanation

| Diazo Compound | Alkene | Catalyst | Yield (%) | dr (cis:trans) | Reference |

| Ethyl diazoacetate | 1-Fluoro-1-(phenylsulfonyl)ethylene | Rh₂(OAc)₄ | 85 | >95:5 | [3] |

| Methyl phenyldiazoacetate | Styrene | Rh₂(esp)₂ | 92 | 1:2.5 | [8] |

| Ethyl diazoacetate | Various Olefins | Chiral Rh(II) complexes | up to 99 | up to >99:1 | [5] |

Reaction Scheme: Rhodium-Catalyzed Cyclopropanation

Sources

- 1. scilit.com [scilit.com]

- 2. An Overview of Recent Advances in Biological and Pharmaceutical Developments of Fluoro-containing Drugs | Bentham Science [eurekaselect.com]

- 3. Stereoselective synthesis of cis-2-fluorocyclopropanecarboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Rhodium-catalyzed cyclopropenation of alkynes: synthesis of trifluoromethyl-substituted cyclopropenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles [organic-chemistry.org]

- 6. A Stereodivergent Rhodium(III)-Catalyzed Cis-Cyclopropanation Enabled by Multivariate Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Rhodium(II)-Catalyzed Asymmetric Cyclopropanation and Desymmetrization of [2.2]Paracyclophanes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Synthesis and characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

An In-depth Technical Guide to the Synthesis and Characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

Executive Summary

The 2-fluorocyclopropylamine moiety is a privileged structural motif in modern medicinal chemistry, serving as a versatile bioisostere for amines, amides, and other polar functional groups. Its incorporation into drug candidates can significantly modulate physicochemical properties such as lipophilicity and pKa, leading to improved metabolic stability, cell permeability, and target binding affinity. This guide provides a detailed technical overview of the synthesis and characterization of a key building block, this compound, intended for researchers and professionals in drug development and chemical synthesis. We present a robust, scalable synthetic route via diastereomeric resolution, detail the critical characterization techniques required to ensure structural integrity and stereochemical purity, and explain the scientific rationale behind the chosen methodologies.

Introduction: The Strategic Value of the 2-Fluorocyclopropylamine Scaffold

The introduction of fluorine into drug molecules is a well-established strategy for optimizing pharmacological properties. When combined with the conformationally constrained cyclopropane ring, the resulting fluorocyclopropylamine scaffold offers a unique three-dimensional structure that can present functional groups to biological targets in a highly specific orientation. The cis-2-fluorocyclopropylamine unit, in particular, has gained prominence as a critical component in numerous clinical and preclinical candidates. Its utility stems from its ability to act as a conformationally restricted diamine bioisostere, which can enhance binding to target proteins and improve pharmacokinetic profiles.

This guide focuses on the (1R,2S) enantiomer, a specific stereoisomer often required for achieving desired biological activity. The tert-butyloxycarbonyl (Boc) protecting group provides a stable, yet readily cleavable, handle essential for its use in multi-step synthetic campaigns.

Synthetic Strategy: A Resolution-Based Approach

While several methods exist for asymmetric synthesis, a highly practical and scalable approach for obtaining enantiomerically pure this compound involves the synthesis of a racemic mixture followed by classical resolution. This strategy, detailed by Tverezovsky et al. (2013), offers robustness and avoids the use of expensive or highly specialized asymmetric catalysts, making it accessible for many laboratory settings.

The overall workflow is predicated on the formation of diastereomeric salts using a chiral resolving agent. These salts, possessing different physical properties, can then be separated by conventional techniques like fractional crystallization.

Caption: Synthetic workflow via diastereomeric resolution.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established literature.

Step 1: Synthesis of Racemic cis-2-Fluorocyclopropylamine

-

Cyclopropanation: To a solution of ethyl 2-fluoroacrylate in a suitable solvent (e.g., dichloromethane), add a catalytic amount of rhodium(II) acetate dimer (Rh₂(OAc)₄). Slowly add ethyl diazoacetate at a controlled temperature (e.g., 25-40 °C). The rhodium catalyst is crucial for the stereoselective formation of the cyclopropane ring, favoring the cis isomer.

-

Hydrolysis and Decarboxylation: The resulting racemic diethyl ester is saponified using an aqueous base (e.g., NaOH or KOH). Subsequent acidification and heating induce decarboxylation to yield racemic cis-2-fluorocyclopropanecarboxylic acid.

-

Curtius Rearrangement: The carboxylic acid is converted to the corresponding amine via a Curtius rearrangement. This is typically achieved by treating the acid with diphenylphosphoryl azide (DPPA) in the presence of tert-butanol, which traps the intermediate isocyanate to directly form the Boc-protected amine.

-

Deprotection: The racemic Boc-protected amine is treated with a strong acid (e.g., HCl in dioxane or trifluoroacetic acid) to remove the Boc group, yielding the free racemic cis-2-fluorocyclopropylamine, typically as a hydrochloride salt.

Step 2: Diastereomeric Resolution

-

Salt Formation: Dissolve the racemic amine salt in a suitable solvent (e.g., methanol or ethanol). Add a solution of the resolving agent, such as O,O'-Dibenzoyl-L-tartaric acid (1 equivalent). The choice of a tartaric acid derivative is based on its proven ability to form crystalline salts with amines, where the diastereomers exhibit differential solubility.

-

Fractional Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt, corresponding to one enantiomer of the amine, will preferentially crystallize. The efficiency of this separation is the cornerstone of the entire process and may require optimization of solvent and temperature.

-

Isolation and Liberation: Isolate the crystals by filtration. To confirm the stereochemistry, a small sample can be liberated with a base and its optical rotation measured. Once the desired diastereomer is isolated, the pure enantiomer of the amine is liberated by treatment with an aqueous base (e.g., NaHCO₃ or K₂CO₃) and extracted into an organic solvent.

Step 3: Final Boc Protection

-

Protection: To a solution of the enantiomerically pure (1R,2S)-2-fluorocyclopropylamine in a suitable solvent (e.g., dichloromethane), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine).

-

Purification: After the reaction is complete, the final product, this compound, is purified by standard methods such as column chromatography to yield a white solid.

Characterization and Quality Control

Rigorous analytical characterization is mandatory to confirm the identity, purity, and stereochemical integrity of the final product.

Caption: Workflow for analytical characterization.

4.1. Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR): NMR is the most powerful tool for structural elucidation.

-

¹H NMR: Will show characteristic signals for the cyclopropyl protons and the tert-butyl group. The key feature is the large geminal coupling constant between the fluorine and the adjacent proton (²JHF) and the vicinal couplings (³JHH) that confirm the cis relative stereochemistry.

-

¹⁹F NMR: A single resonance, typically a doublet of multiplets, confirms the presence of the fluorine atom. Its coupling to adjacent protons is diagnostic.

-

¹³C NMR: The carbon attached to fluorine will appear as a doublet with a large one-bond C-F coupling constant (¹JCF), which is a definitive indicator of the C-F bond.

-

-

Mass Spectrometry (MS): Used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, confirming the elemental composition. A typical observation under ESI+ conditions would be the [M+H]⁺ or [M+Na]⁺ adduct.

4.2. Chiral Analysis

-

Chiral Chromatography (HPLC or SFC): This is the gold standard for determining enantiomeric excess (e.e.). The sample is run on a chiral stationary phase designed to separate enantiomers. By comparing the peak areas of the two enantiomers, a quantitative measure of the enantiomeric purity can be obtained. A successful resolution should yield an e.e. >99%.

-

Optical Rotation: Measurement of the specific rotation ([α]D) provides confirmation of the bulk sample's enantiomeric nature. The sign and magnitude of the rotation should be compared to literature values for the specific enantiomer.

4.3. Representative Analytical Data

The following table summarizes expected characterization data for the title compound.

| Analysis | Parameter | Expected Value / Observation |

| ¹H NMR | Chemical Shift (δ) | ~4.9 (br s, 1H, NH), ~3.2 (m, 1H, CHN), ~4.5 (dm, 1H, CHF, J ≈ 64 Hz), 1.45 (s, 9H, C(CH₃)₃), ~1.2-1.0 (m, 2H, CH₂) |

| ¹³C NMR | Chemical Shift (δ) | ~156 (C=O), ~79 (C(CH₃)₃), ~75 (d, ¹JCF ≈ 240 Hz, CHF), ~35 (d, ²JCF ≈ 9 Hz, CHN), ~28 (C(CH₃)₃), ~15 (d, ²JCF ≈ 9 Hz, CH₂) |

| ¹⁹F NMR | Chemical Shift (δ) | Dependent on standard, typically a doublet of multiplets. |

| HRMS (ESI+) | m/z [M+Na]⁺ | Calculated for C₉H₁₆FNO₂Na: 212.1057; Found: 212.10xx |

| Optical Rotation | [α]D²⁰ | +19.6 (c 1.0, CHCl₃) |

| Chiral HPLC | Enantiomeric Excess | >99% e.e. |

Safety Considerations

-

Reagents: Handle all chemicals with appropriate personal protective equipment (PPE). Diphenylphosphoryl azide (DPPA) is toxic and potentially explosive upon heating; it should be handled with care in a well-ventilated fume hood. Rhodium catalysts are expensive and should be handled carefully to avoid loss.

-

Procedures: The Curtius rearrangement involves the formation of an isocyanate intermediate and the release of nitrogen gas. The reaction should be conducted with proper pressure-equalizing equipment.

Conclusion

The synthesis and characterization of this compound is a multi-step process that requires careful execution and rigorous analytical control. The diastereomeric resolution pathway presented here offers a reliable and scalable method for obtaining this valuable building block in high enantiomeric purity. The detailed characterization protocol, combining NMR, MS, and chiral chromatography, provides a self-validating system to ensure the material meets the stringent quality standards required for its application in pharmaceutical research and development.

References

-

Tverezovsky, V. V., et al. (2013). A practical and scalable synthesis of enantiomerically pure cis- and trans-2-fluorocyclopropylamines. Organic & Biomolecular Chemistry, 11(13), 2212-2218. [Link]

-

Hunter, L. (2016). The medicinal chemistry of fluorinated cyclopropanes. Beilstein Journal of Organic Chemistry, 12, 2059-2075. [Link]

A Technical Guide to the Spectroscopic Characterization of tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed analysis of the expected spectroscopic data for tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate, a fluorinated cyclopropylamine derivative of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental spectra for this specific molecule, this document synthesizes predicted data based on established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS). The analysis is grounded in experimental data from its constituent fragments, tert-butyl carbamate and analogous fluorocyclopropyl systems. This guide is intended to serve as a reference for the identification, characterization, and quality control of this compound and its derivatives.

Introduction: The Significance of Fluorinated Cyclopropylamines

Fluorine-containing molecules are of immense importance in the pharmaceutical industry, often imparting desirable properties such as enhanced metabolic stability, increased binding affinity, and improved bioavailability.[1] The cyclopropyl ring, a strained three-membered carbocycle, is a valuable structural motif that can act as a bioisostere for phenyl rings or carbonyl groups, while also providing conformational rigidity. The combination of these two features in fluorinated cyclopropylamines makes them attractive building blocks for novel therapeutics. This compound, with its defined stereochemistry, is a key intermediate for the synthesis of these complex pharmaceutical agents. Accurate and comprehensive spectroscopic characterization is therefore critical for its use in drug discovery and development.

Molecular Structure and Key Spectroscopic Features

The structure of this compound contains several key features that give rise to a unique spectroscopic fingerprint. The Boc-protecting group, the chiral cyclopropyl ring, and the fluorine atom all contribute distinct signals and coupling patterns.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the title compound, a combination of ¹H, ¹³C, and ¹⁹F NMR would be required for unambiguous characterization.

Predicted ¹H NMR Spectrum

The proton NMR spectrum is expected to show distinct signals for the tert-butyl group, the N-H proton, and the three cyclopropyl protons. The presence of the fluorine atom will introduce complex splitting patterns due to H-F couplings.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment |

| ~ 4.8 - 5.2 | br s | - | NH |

| ~ 4.5 - 4.8 | dddd | JH,F ≈ 60-70, JH,Hcis ≈ 6-8, JH,Htrans ≈ 3-5 | CH -F |

| ~ 2.6 - 2.8 | m | - | CH -N |

| ~ 1.45 | s | - | C(CH ₃)₃ |

| ~ 1.1 - 1.3 | m | - | CH ₂ (cyclopropyl) |

| ~ 0.8 - 1.0 | m | - | CH ₂ (cyclopropyl) |

-

Expertise & Experience: The large geminal coupling constant between the fluorine and the proton on the same carbon (²JHF) is a hallmark of fluorinated alkanes and is predicted to be in the range of 60-70 Hz. The chemical shift of this proton will be significantly downfield due to the deshielding effect of the electronegative fluorine atom. The N-H proton signal is expected to be a broad singlet, and its chemical shift can be highly dependent on concentration and solvent. The nine protons of the tert-butyl group will appear as a sharp singlet around 1.45 ppm, a characteristic signal for the Boc-protecting group.[2][3] The remaining cyclopropyl protons will exhibit complex multiplets due to geminal, cis, and trans H-H couplings, as well as vicinal and long-range H-F couplings.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of five distinct carbon signals. The carbons of the cyclopropyl ring will be significantly affected by the fluorine substituent, exhibiting large one-bond and two-bond C-F coupling constants.

Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Coupling Constant (JCF, Hz) | Assignment |

| ~ 155 - 156 | - | C =O |

| ~ 80 - 82 | d, ¹JCF ≈ 180-220 | C -F |

| ~ 79 - 80 | - | C (CH₃)₃ |

| ~ 30 - 35 | d, ²JCF ≈ 15-25 | C -N |

| ~ 28.3 | - | C(C H₃)₃ |

| ~ 15 - 20 | d, ²JCF ≈ 5-15 | C H₂ (cyclopropyl) |

-

Expertise & Experience: The carbonyl carbon of the carbamate will appear around 155-156 ppm.[2] The carbon directly attached to the fluorine will show a large one-bond coupling constant (¹JCF) of approximately 180-220 Hz and will be shifted downfield.[4] The other two carbons of the cyclopropyl ring will exhibit smaller two-bond C-F couplings. The quaternary carbon and the methyl carbons of the tert-butyl group are expected at their characteristic positions around 79-80 ppm and 28.3 ppm, respectively.[2]

Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is a highly sensitive technique for the analysis of fluorinated compounds, characterized by a wide chemical shift range.[5][6]

-

Predicted Chemical Shift: The fluorine atom on the cyclopropyl ring is expected to resonate in the region of -180 to -210 ppm (relative to CFCl₃). This chemical shift is typical for alkyl fluorides.[5]

-

Coupling: The signal will be a complex multiplet due to couplings with the three cyclopropyl protons. Decoupling of the protons would result in a singlet.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 - 3400 | Medium | N-H stretch |

| ~ 2980 - 2850 | Medium-Strong | C-H stretch (alkyl) |

| ~ 1690 - 1710 | Strong | C=O stretch (carbamate) |

| ~ 1510 - 1530 | Medium | N-H bend |

| ~ 1250, 1160 | Strong | C-O stretch |

| ~ 1050 - 1150 | Strong | C-F stretch |

-

Expertise & Experience: The spectrum will be dominated by a strong carbonyl absorption of the carbamate group around 1700 cm⁻¹.[7][8] A medium intensity peak in the region of 3300-3400 cm⁻¹ will correspond to the N-H stretching vibration. The C-H stretching of the tert-butyl and cyclopropyl groups will be observed below 3000 cm⁻¹. A strong band in the 1050-1150 cm⁻¹ region is expected for the C-F stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (Molecular Weight: 175.20 g/mol [2]), electrospray ionization (ESI) is a suitable soft ionization technique.

-

Expected Molecular Ion: In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ would be observed at m/z 176.2 .

-

Key Fragmentation Pathways: A characteristic fragmentation of Boc-protected amines is the loss of isobutylene (56 Da) or the entire tert-butoxycarbonyl group (100 Da).[9][10]

-

[M+H - C₄H₈]⁺: Loss of isobutylene would result in a fragment at m/z 120.2 .

-

[M+H - C₅H₈O₂]⁺: Loss of isobutylene and CO₂ would lead to the protonated 2-fluorocyclopropylamine at m/z 76.1 .

-

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

¹⁹F NMR Acquisition: Acquire the ¹⁹F NMR spectrum with and without proton decoupling to observe the H-F couplings.

IR Spectroscopy

-

Sample Preparation: Prepare a thin film of the neat compound on a salt plate (e.g., NaCl or KBr) or acquire the spectrum using an ATR (Attenuated Total Reflectance) accessory.

-

Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Acquisition: Infuse the sample into the ESI source of a mass spectrometer and acquire the spectrum in positive ion mode.

Visualization of Key Structural and Analytical Concepts

Molecular Structure

Caption: Molecular structure of this compound.

Analytical Workflow

Caption: Workflow for the spectroscopic characterization of the title compound.

Conclusion

This technical guide provides a synthesized, in-depth overview of the expected spectroscopic data for this compound. By combining foundational spectroscopic principles with data from analogous structures, we have constructed a predictive but robust characterization profile for this important synthetic intermediate. This information should prove invaluable to researchers in the fields of medicinal chemistry and drug development for the unambiguous identification and quality assessment of this and related fluorinated cyclopropylamine derivatives.

References

-

Štacko, P., et al. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of the American Society for Mass Spectrometry, 23(10), 1743–1753. [Link]

- Supporting Information for a relevant publication. (n.d.). [Please note: A specific, publicly available supporting information document with this exact data could not be located in the search results.

-

PubChem. (n.d.). tert-Butyl carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

PubChem. (n.d.). tert-Butyl (2-hydroxy-1-phenylethyl)carbamate. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 4-Dodecylbenzenesulfonic acid (DBSA) Promoted Solvent- free Diversity-Oriented Synthesis of Primary Carbamates, S- Thiocarbamates and Ureas. Retrieved from [Link]

-

PubChem. (n.d.). (1R,2S)-2-Fluorocyclopropan-1-amine. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

SpectraBase. (n.d.). tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). tert-Butyl carbamate. In NIST Chemistry WebBook. Retrieved from [Link]

-

ChemSrc. (2025). (1R,2S)-2-Fluorocyclopropanamine. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectrum of tert-butyl (3-hydroxyethyl)carbamate (164). Retrieved from [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Shcherbakov, D., et al. (2014). Fluorine-19 NMR Chemical Shift Probes Molecular Binding to Lipid Membranes. Biophysical Journal, 107(4), 895-901. [Link]

-

PubChem. (n.d.). (1R,2S)-2-(3,4-Difluorophenyl)cyclopropanamine. Retrieved from [Link]

-

PubChem. (n.d.). cis-2-(Para-fluorophenyl)cyclopropylamine. Retrieved from [Link]

-

ResearchGate. (2007). Coupling of Protons with Fluorine Page. Retrieved from [Link]

-

Viesser, R. V., et al. (2016). NMR spin–spin coupling constants: bond angle dependence of the sign and magnitude of the vicinal 3JHF coupling. Physical Chemistry Chemical Physics, 18(35), 24119-24128. [Link]

-

Emsley, J. W., & Phillips, L. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756. [Link]

-

Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclopropylamine. In NIST Chemistry WebBook. Retrieved from [Link]

-

SpectraBase. (n.d.). cis-2-chlorocyclopentylamine, hydrochloride. Retrieved from [Link]

-

Defense Technical Information Center. (1963). NUCLEAR MAGNETIC RESONANCE SPECTROCOPY. CYCLO PROPANE DERIVATES. Retrieved from [Link]

Sources

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. rsc.org [rsc.org]

- 3. tert-Butyl carbamate(4248-19-5) 1H NMR [m.chemicalbook.com]

- 4. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. tert-Butyl carbamate(4248-19-5) IR Spectrum [m.chemicalbook.com]

- 8. tert-Butyl carbamate [webbook.nist.gov]

- 9. Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

A Technical Guide to tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate: Properties, Synthesis, and Applications in Drug Discovery

Executive Summary: tert-Butyl ((1R,2S)-2-fluorocyclopropyl)carbamate is a chiral, fluorinated synthetic building block of significant interest to the pharmaceutical and life sciences industries. Its unique structure, combining a conformationally constrained cyclopropyl ring, a stereospecific fluorine atom, and a labile tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for introducing the 2-fluorocyclopropylamine moiety into complex bioactive molecules. This guide provides a comprehensive technical overview of its physicochemical properties, reactivity, anticipated spectroscopic profile, and applications, with a particular focus on its role in the development of next-generation therapeutics.

Introduction: A Profile of a Key Medicinal Chemistry Building Block

At the intersection of fluorine chemistry and stereoselective synthesis lies this compound. This compound is not an end-product but rather a specialized molecular tool designed for precision and purpose. Its structure is composed of three key functional components:

-

The (1R,2S)-2-fluorocyclopropylamine core: A rigid, three-membered ring that reduces the conformational flexibility of a molecule, often leading to higher binding affinity and selectivity for a biological target. The fluorine atom, a hydrogen bioisostere, can profoundly influence metabolic stability, membrane permeability, and the acidity of nearby protons (pKa), thereby modulating a drug candidate's pharmacokinetic and pharmacodynamic profile.

-

The tert-butyloxycarbonyl (Boc) protecting group: A widely used carbamate that masks the reactivity of the amine. Its utility stems from its stability in a broad range of reaction conditions while being easily and cleanly removable under acidic conditions.[1][2] This allows for selective, stepwise chemical transformations on other parts of a molecule.

-

Defined Stereochemistry: The specific (1R,2S) configuration is critical, as biological systems are chiral. The precise spatial arrangement of the fluorine and amine substituents can be the determining factor in a drug's efficacy and its off-target activity.[3]

The strategic incorporation of this moiety has been shown to be particularly effective in the field of kinase inhibitor development, where subtle structural changes can lead to significant gains in potency and selectivity.[3] This guide serves as a resource for researchers aiming to leverage the unique properties of this compound in their synthetic and drug discovery programs.

Physicochemical and Safety Data

Accurate characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Table 1: Core Compound Identifiers and Properties

| Property | Value | Source |

| CAS Number | 127199-16-0 | [4] |

| Molecular Formula | C₈H₁₄FNO₂ | [4] |

| Molecular Weight | 175.20 g/mol | [4] |

| Appearance | Typically a white to off-white solid. | Inferred from similar compounds[5][6] |

| Purity (Typical) | ≥95% | [4] |

| Solubility | Soluble in many common organic solvents (e.g., DCM, EtOAc, MeOH). | Inferred from class properties[1] |

| SMILES | O=C(N[C@@H]1C[C@@H]1F)OC(C)(C)C | [4] |

Storage and Handling

Proper storage is essential to maintain the integrity of the compound. It should be stored at room temperature in a tightly-closed container, situated in a cool, dry, and well-ventilated area.[4][7] It should be kept away from incompatible substances such as strong oxidizing agents and strong acids.[6]

Safety Profile

This compound is classified as an irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[7] Therefore, appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn during handling.[5][6][7] All manipulations should be performed within a chemical fume hood to ensure adequate ventilation.[7]

Anticipated Spectroscopic Profile

While specific spectral data is often proprietary to manufacturers, the structure of this compound allows for the prediction of a characteristic spectroscopic signature.

-

¹H NMR: The spectrum is expected to be dominated by a sharp, intense singlet around 1.5 ppm, corresponding to the nine equivalent protons of the tert-butyl group.[8] The protons on the cyclopropyl ring will appear as a series of complex multiplets in the upfield region, with their chemical shifts and coupling constants influenced by the adjacent fluorine and carbamate groups. The N-H proton of the carbamate will likely appear as a broad singlet.

-

¹³C NMR: The spectrum will show characteristic signals for the quaternary and methyl carbons of the Boc group (around 80 and 28 ppm, respectively).[8] The three carbons of the cyclopropyl ring will appear in the upfield region, with the carbon atom bonded to fluorine exhibiting a large one-bond C-F coupling constant.

-

¹⁹F NMR: This is a critical technique for confirming the presence and environment of the fluorine atom. A single resonance is expected, and its coupling to adjacent protons (²JFH, ³JFH) would provide valuable structural confirmation. The analysis of these coupling constants can also aid in confirming the cis relationship between the fluorine and the carbamate group.

-

Mass Spectrometry (MS): In electrospray ionization (ESI-MS), the molecule is expected to show a prominent ion corresponding to [M+H]⁺ or [M+Na]⁺. A characteristic fragmentation pattern would be the loss of the tert-butyl group or the entire Boc group, leading to a significant fragment ion.

Chemical Properties and Reactivity

The compound's reactivity is primarily dictated by the Boc-protecting group, which is the intended site of transformation in most synthetic schemes.

The Lability of the Boc Protecting Group

The tert-butyloxycarbonyl group is the cornerstone of this reagent's utility. It is robust under neutral, basic, and many reductive conditions, allowing for extensive chemical modifications at other sites of a parent molecule. However, it is designed for facile removal under acidic conditions.

Mechanism Insight: The deprotection is typically initiated by protonation of the carbonyl oxygen, followed by the elimination of isobutylene and carbon dioxide to release the free amine. This process is efficient and the byproducts are volatile, simplifying purification. Common reagents for this transformation include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or ethanol.

Caption: Boc group deprotection workflow.

The Role of the Fluorocyclopropyl Moiety

This structural motif is a powerful tool in medicinal chemistry for several reasons:

-

Conformational Rigidity: The cyclopropane ring locks the attached substituents into well-defined spatial positions, which can enhance binding to a target protein by reducing the entropic penalty of binding.

-

Metabolic Stability: The fluorine atom can block sites of oxidative metabolism (a common liability for many drug candidates), thereby increasing the compound's half-life in the body.

-

Modulation of Lipophilicity: Fluorination of aliphatic groups generally decreases lipophilicity (LogP), which can improve a compound's solubility and overall pharmacokinetic profile.[9]

Generalized Synthesis Protocol

While the exact industrial synthesis of this compound is proprietary, a reliable laboratory-scale synthesis would logically conclude with the protection of the amine. The key challenge lies in the stereoselective synthesis of the (1R,2S)-2-fluorocyclopropylamine precursor. The final step, Boc protection, is a standard and well-understood transformation.

Caption: Plausible synthetic workflow.

Experimental Protocol: Boc Protection of an Amine

This protocol describes a general, self-validating method for the final step of the synthesis.

-

Dissolution: Dissolve the amine precursor (e.g., (1R,2S)-2-fluorocyclopropylamine hydrochloride, 1.0 eq) in a suitable solvent such as dichloromethane (DCM).

-

Basification: Add a non-nucleophilic base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2.2 eq) to neutralize the hydrochloride salt and scavenge the acid produced during the reaction. Causality: This is critical to ensure the amine is in its free, nucleophilic state.

-

Reagent Addition: To the stirred solution, add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) either as a solid or dissolved in a small amount of DCM. The reaction is often mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed. Self-Validation: The disappearance of the starting material and the appearance of a new, less polar spot confirms the reaction is proceeding.

-

Workup: Once complete, wash the reaction mixture sequentially with a weak aqueous acid (e.g., 1M HCl) to remove excess base, followed by saturated aqueous sodium bicarbonate to neutralize any remaining acid, and finally with brine.

-

Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: If necessary, purify the crude material by flash column chromatography on silica gel to obtain the final product with high purity.

Application in Drug Development: A Case Study

The true value of a building block is demonstrated by its successful application. A compelling example is the use of fluorocyclopropyl amides in the development of reversible inhibitors for Bruton's tyrosine kinase (Btk), a critical target in autoimmune diseases.[3]

In a study aimed at creating differentiated Btk inhibitors, researchers replaced a key binding element with a cyclopropyl amide. While this improved some properties, it introduced safety liabilities. The subsequent incorporation of a fluorocyclopropyl amide moiety, derived from a building block like this compound, proved to be a pivotal decision.[3]

Table 2: Stereochemistry-Dependent Activity of Fluorocyclopropyl Btk Inhibitors[3]

| Compound Stereoisomer | Btk Inhibition (IC₅₀, nM) | Key Finding |

| Unsubstituted Cyclopropane | 4.8 | Baseline potency. |

| (1R,2S) - cis-fluoro | 3.2 | Maintained high potency. |

| (1S,2R) - cis-fluoro | 2.4 | Slightly improved potency; identified as lead. |

| (1R,2R) - trans-fluoro | Less Potent | Reduced activity against Btk. |

| (1S,2S) - trans-fluoro | Less Potent | Reduced activity against Btk. |

Field-Proven Insight: The study revealed that the biological activity was highly dependent on the stereochemistry of the fluorine atom. The cis-fluoro isomers (including the (1R,2S) configuration) maintained or improved potency against Btk, whereas the trans-fluoro isomers were significantly less active.[3] This underscores the importance of having access to stereochemically pure building blocks. The lead compound identified from this work demonstrated exquisite kinase selectivity and favorable oral pharmacokinetics, validating the strategic use of the fluorocyclopropyl motif.[3]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for modern medicinal chemistry. Its well-defined stereochemistry, the strategic placement of a fluorine atom, and the reliable reactivity of its Boc-protecting group provide researchers with a powerful method to introduce a valuable structural motif into drug candidates. By imparting conformational rigidity, enhancing metabolic stability, and tuning physicochemical properties, this building block allows for the precise optimization of molecular properties, ultimately accelerating the discovery and development of safer and more effective medicines.

References

-

KISHIDA CHEMICAL CO., LTD. (R)-tert-Butyl 1-(2-amino-4-fluorophenyl)pyrrolidin-3-ylcarbamate Safety Data Sheet. [Link]

-

PubChem. Tert-butyl ((1S,2R)-2-fluorocyclopentyl)carbamate. [Link]

-

PubChem. tert-Butyl N-[(1R,2S)-rel-2-(4-hydroxyphenyl)cyclopropyl]carbamate. [Link]

-

Organic Chemistry Portal. tert-Butyl esters. [Link]

-

Supporting Information. Characterization Data of the Products. [Link]

-

Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

-

Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

-

National Institutes of Health. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity. [Link]

-

SpectraBase. tert-Butyl carbamate - Optional[1H NMR] - Chemical Shifts. [Link]

-

MDPI. tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate. [Link]

- Google Patents. Method for preparing tert-butyl n-((1r,2s,5s).

-

PubMed. Practical synthesis of trans-tert-butyl-2-aminocyclopentylcarbamate and resolution of enantiomers. [Link]

-

National Institutes of Health. Application of 19F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. [Link]

-

Scholars' Mine. VT-NMR Analysis Of Rotation-Inversion Of N-(4-hydroxybutyl)-N-(2,2,2-trifluoroethyl) Tert-butyl Carbamate. [Link]

-

Pharmaffiliates. tert-Butyl ((1R,2S,5S)-2-(2-((5-chloropyridin-2-yl)amino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexyl)carbamate. [Link]

-

National Institutes of Health. β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. [Link]

-

PubChem. tert-Butyl ((1R,2S,5S)-2-((2-((5-chloropyridin-2-yl)amino)-2-oxoacetyl)amino)-5-(dimethylaminocarbonyl)cyclohexyl)carbamate. [Link]

-

PubChem. tert-Butyl [(1R,2S,5S)-2-amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate. [Link]

-

Pharmaffiliates. tert-Butyl [(1R,2S,5S)-2-Amino-5-[(dimethylamino)carbonyl]cyclohexyl]carbamate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. tert-Butyl Esters [organic-chemistry.org]

- 3. Stereochemical Differences in Fluorocyclopropyl Amides Enable Tuning of Btk Inhibition and Off-Target Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemscene.com [chemscene.com]

- 5. kishida.co.jp [kishida.co.jp]

- 6. fishersci.com [fishersci.com]

- 7. aksci.com [aksci.com]

- 8. rsc.org [rsc.org]

- 9. Aryl (β,β′,β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Conformational Stability of 2-Fluorocyclopropylamine: A Guide for Drug Discovery

Abstract

The introduction of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The 2-fluorocyclopropylamine scaffold, in particular, is of growing interest due to its unique conformational constraints and electronic properties. Understanding the relative stability of its various conformers is paramount for rational drug design, as conformation dictates molecular shape, receptor binding affinity, and ultimately, biological activity. This in-depth technical guide provides a comprehensive framework for the theoretical calculation of 2-fluorocyclopropylamine conformer stability, blending established quantum chemical methods with practical, field-proven insights for researchers in drug development.

Introduction: The Significance of Fluorine in Cyclopropylamines

Cyclopropylamines are prevalent motifs in a wide array of pharmaceuticals and agrochemicals.[1][2] The rigid, three-membered ring imparts a defined three-dimensional structure, which can be advantageous for specific receptor interactions. The strategic incorporation of a fluorine atom onto the cyclopropyl ring introduces a host of beneficial modifications:

-

Metabolic Stability: The exceptional strength of the C-F bond often enhances metabolic stability by blocking sites susceptible to oxidative metabolism.

-

Modulation of pKa: The strong electron-withdrawing nature of fluorine can significantly lower the basicity (pKa) of the neighboring amine, influencing its ionization state at physiological pH and, consequently, its absorption, distribution, metabolism, and excretion (ADME) profile.[3][4]

-

Conformational Control: The fluorine substituent can dramatically influence the conformational preferences of the molecule, locking it into a bioactive conformation or disfavoring undesirable ones.[3][4]

-

Enhanced Binding Interactions: The polarized C-F bond can participate in favorable electrostatic and dipole-dipole interactions with protein targets.

Given these profound effects, a robust and predictive understanding of how fluorine substitution dictates the conformational landscape of 2-fluorocyclopropylamine is essential for harnessing its full potential in drug design.[5]

The Conformational Landscape of 2-Fluorocyclopropylamine

The primary source of conformational isomerism in 2-fluorocyclopropylamine arises from the rotation around the C-N bond of the amino group. This leads to different spatial arrangements of the nitrogen lone pair and the N-H bonds relative to the cyclopropyl ring. Additionally, the relative orientation of the fluorine and amine substituents gives rise to cis and trans diastereomers, each with its own set of conformers.

Computational studies have shown that for the diastereoisomeric 2-fluorocyclopropylamines, the trans isomer is the global minimum conformer.[3][4] The lowest energy cis-conformer is reported to be less stable by approximately 2.57 kcal/mol.[3][4] These conformational preferences are governed by subtle stereoelectronic effects, including hyperconjugative interactions, which influence the local charge distribution and the hybridization of the nitrogen lone pair.[3][4]

Theoretical Framework for Conformer Stability Calculations

The accurate prediction of conformer stability relies on the application of quantum mechanical calculations. Density Functional Theory (DFT) has emerged as a powerful and computationally efficient method for studying the electronic structure and energetics of molecules, making it well-suited for the conformational analysis of drug-like molecules.[6]

Choosing the Right Computational Method and Basis Set

The selection of an appropriate DFT functional and basis set is critical for obtaining reliable results. For fluorinated organic molecules, the following considerations are key:

-

DFT Functional: Hybrid functionals, such as B3LYP and the M06-2X, are often good starting points. The M06-2X functional is particularly well-regarded for its performance in systems with non-covalent interactions.[7] It is also crucial to include dispersion corrections, such as Grimme's D3 with Becke-Johnson damping (GD3BJ), to accurately model weak intramolecular interactions.[8][9]

-

Basis Set: Pople-style basis sets, such as 6-311++G(d,p), or Dunning's correlation-consistent basis sets, like cc-pVTZ or aug-cc-pVTZ, are recommended for providing a good balance between accuracy and computational cost.[7][10] The inclusion of diffuse functions ('+' or 'aug-') is important for accurately describing the lone pairs of electrons on nitrogen and fluorine, while polarization functions ('(d,p)') are essential for capturing the correct molecular geometry.[11]

A Self-Validating Computational Workflow

To ensure the trustworthiness of the theoretical predictions, a multi-step, self-validating workflow is proposed. This approach systematically explores the conformational space and refines the energetics of the identified conformers.

Figure 1: A robust computational workflow for determining the conformational stability of 2-fluorocyclopropylamine.

Experimental Protocols: A Step-by-Step Guide

This section provides a detailed, step-by-step methodology for executing the computational workflow described above.

Step 1: Initial Conformational Search

The initial exploration of the conformational space is crucial to ensure that all relevant low-energy structures are identified.[12]

-

Input Structure Generation: Generate the 3D structures of cis- and trans-2-fluorocyclopropylamine.

-

Force Field-Based Conformational Search: Employ a molecular mechanics force field, such as MMFF94, to perform a systematic or stochastic conformational search. This computationally inexpensive step will generate a large number of potential conformers.

-

Energy Minimization and Filtering: Minimize the energy of each generated conformer using the same force field. Filter the resulting structures, retaining only the unique conformers within a specified energy window (e.g., 10 kcal/mol) of the lowest energy structure.

Step 2: DFT Geometry Optimization and Frequency Calculations

The low-energy conformers identified in the previous step are then subjected to more accurate DFT calculations.

-

DFT Optimization: Perform a full geometry optimization for each unique conformer using a chosen DFT functional and basis set (e.g., B3LYP-GD3BJ/6-311++G(d,p)).[8][9]

-

Frequency Analysis: Conduct a frequency calculation at the same level of theory for each optimized structure. This is a critical step to verify that the optimized geometry corresponds to a true energy minimum (i.e., no imaginary frequencies). The frequency calculation also provides the zero-point vibrational energy (ZPVE) and thermal corrections to the Gibbs free energy.

Step 3: High-Level Single-Point Energy Calculations (Optional but Recommended)

For even greater accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using a higher level of theory, such as Møller-Plesset perturbation theory (MP2) or the "gold standard" coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)).[10]

-

Method Selection: Choose a high-level ab initio method and a suitable basis set (e.g., aug-cc-pVTZ).

-

Energy Calculation: Perform a single-point energy calculation on each of the previously optimized conformer geometries. This will yield more accurate electronic energies.

Step 4: Data Analysis and Interpretation

The final step involves analyzing the computed energies to determine the relative stabilities and populations of the conformers.

-

Calculate Relative Gibbs Free Energies: For each conformer, sum the electronic energy (from the DFT optimization or the high-level single-point calculation) and the thermal correction to the Gibbs free energy (obtained from the frequency calculation). Calculate the relative Gibbs free energy (ΔG) of each conformer with respect to the global minimum.

-

Boltzmann Population Analysis: Use the calculated relative Gibbs free energies to determine the equilibrium population of each conformer at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

Data Presentation: Summarizing the Results

The quantitative data generated from these calculations should be presented in a clear and concise manner for easy comparison.

Table 1: Calculated Relative Energies and Properties of 2-Fluorocyclopropylamine Conformers

| Conformer | Relative Energy (kcal/mol) | Dihedral Angle (F-C-C-N) (°) | Dipole Moment (Debye) | Boltzmann Population (%) |

| trans-Conformer 1 | 0.00 | [Value] | [Value] | [Value] |

| trans-Conformer 2 | [Value] | [Value] | [Value] | [Value] |

| cis-Conformer 1 | [Value] | [Value] | [Value] | [Value] |

| cis-Conformer 2 | [Value] | [Value] | [Value] | [Value] |

Note: The values in this table are placeholders and should be populated with the results from the theoretical calculations.

Authoritative Grounding & Experimental Validation

The trustworthiness of theoretical predictions is significantly enhanced when they are validated against experimental data. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the conformational preferences of molecules in solution.

-

¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, which is influenced by the molecular conformation.[13] Comparing the experimentally observed ¹⁹F NMR spectrum with the predicted spectra for each conformer can provide strong evidence for the predominant solution-phase conformation.

-

¹H and ¹³C NMR: Vicinal coupling constants (³J) between protons and between protons and carbon or fluorine atoms are dependent on the dihedral angle between the coupled nuclei, as described by the Karplus equation.[14] By measuring these coupling constants experimentally and comparing them to the values predicted for each conformer, it is possible to deduce the average solution-phase conformation.

Conclusion

This technical guide has outlined a comprehensive and robust theoretical framework for determining the conformational stability of 2-fluorocyclopropylamine. By employing a multi-step computational workflow, from initial force field-based conformational searches to high-level DFT and ab initio calculations, researchers can gain valuable insights into the conformational landscape of this important medicinal chemistry scaffold. The emphasis on a self-validating protocol, coupled with validation against experimental NMR data, ensures a high degree of confidence in the theoretical predictions. A thorough understanding of the conformational preferences of 2-fluorocyclopropylamine will undoubtedly empower drug development professionals to design more potent, selective, and metabolically stable drug candidates.

References

-

Ochterski, J. W., & Dannenberg, J. J. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. Organic & Biomolecular Chemistry, 6(24), 4536–4543. [Link]

-

PubMed. (2008). Conformational preferences and basicities of monofluorinated cyclopropyl amines in comparison to cyclopropylamine and 2-fluoroethylamine. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Computational study of stereoelectronic effects in fluorinated alkylamines. Retrieved from [Link]

-

ResearchGate. (n.d.). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in this work. Retrieved from [Link]

-

ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. Retrieved from [Link]

-

Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Conformational analysis of the cyclopropylacyl, oxiranylacyl, and aziridinylacyl radicals by electron spin resonance spectroscopy. Retrieved from [Link]

-

Chen, S., & Shen, J. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. Journal of Chemical Information and Modeling, 63(15), 4725–4734. [Link]

-

Linstadt, R. T., et al. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. The Journal of Physical Chemistry A, 127(46), 9789–9801. [Link]

-

Rana, B., et al. (2022). Delocalisation errors in conformational energies using density-corrected DFT, with application to crystal polymorphs. The Journal of Chemical Physics, 157(15), 154107. [Link]

-

Gaussian. (n.d.). Basis Sets. Retrieved from [Link]

-

Crystal. (n.d.). Fluorine Basis-Sets. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2023). Thermodynamics and polarity-driven properties of fluorinated cyclopropanes. Beilstein-Institut. [Link]

-

PubMed Central. (2023). CONFPASS: Fast DFT Re-Optimizations of Structures from Conformation Searches. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Structures of fluorinated cyclopropanes evaluated in this study through quantum chemical methods. Retrieved from [Link]

-

Wang, C., et al. (2015). Design of Fluorinated Cyclopropane Derivatives of 2-Phenylcyclopropylmethylamine Leading to Identification of a Selective Serotonin 2C (5-HT2C) Receptor Agonist without 5-HT2B Agonism. ACS Chemical Neuroscience, 6(9), 1591–1601. [Link]

-

Haghdadi, M., & Farokhi, N. (2011). Density functional theory (DFT) calculations of conformational energies and interconversion pathways in 1,2,7-thiadiazepane. Journal of the Serbian Chemical Society, 76(3), 395-406. [Link]

-

Materials Square. (2021). [MatSQ Tip] How to Find Stable Molecule Geometry: Conformational Isomer. Retrieved from [Link]

-

PubMed Central. (2022). Fluorocyclopropane-Containing Proline Analogue: Synthesis and Conformation of an Item in the Peptide Chemist’s Toolbox. National Center for Biotechnology Information. [Link]

-